N'-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide N'-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide
Brand Name: Vulcanchem
CAS No.: 922821-61-2
VCID: VC11909204
InChI: InChI=1S/C17H14ClN3O4S/c1-23-12-5-3-10(18)15-14(12)19-17(26-15)21-20-16(22)9-2-4-11-13(8-9)25-7-6-24-11/h2-5,8H,6-7H2,1H3,(H,19,21)(H,20,22)
SMILES: COC1=C2C(=C(C=C1)Cl)SC(=N2)NNC(=O)C3=CC4=C(C=C3)OCCO4
Molecular Formula: C17H14ClN3O4S
Molecular Weight: 391.8 g/mol

N'-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide

CAS No.: 922821-61-2

Cat. No.: VC11909204

Molecular Formula: C17H14ClN3O4S

Molecular Weight: 391.8 g/mol

* For research use only. Not for human or veterinary use.

N'-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide - 922821-61-2

Specification

CAS No. 922821-61-2
Molecular Formula C17H14ClN3O4S
Molecular Weight 391.8 g/mol
IUPAC Name N'-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide
Standard InChI InChI=1S/C17H14ClN3O4S/c1-23-12-5-3-10(18)15-14(12)19-17(26-15)21-20-16(22)9-2-4-11-13(8-9)25-7-6-24-11/h2-5,8H,6-7H2,1H3,(H,19,21)(H,20,22)
Standard InChI Key NKEGRMWQSIZXTL-UHFFFAOYSA-N
SMILES COC1=C2C(=C(C=C1)Cl)SC(=N2)NNC(=O)C3=CC4=C(C=C3)OCCO4
Canonical SMILES COC1=C2C(=C(C=C1)Cl)SC(=N2)NNC(=O)C3=CC4=C(C=C3)OCCO4

Introduction

Molecular Formula and Weight

  • Molecular Formula: C16H14ClN3O4S

  • Molecular Weight: Approximately 379.82 g/mol

Key Functional Groups

  • Benzothiazole ring with a chlorine substituent at position 7 and a methoxy group at position 4.

  • A dihydrobenzodioxine moiety.

  • A carbohydrazide (-CONHNH2) linker.

Synthesis

The synthesis of such compounds typically involves:

  • Preparation of the Benzothiazole Derivative:

    • Chlorination and methoxylation of benzothiazole precursors.

  • Formation of the Benzodioxine Ring:

    • Cyclization reactions using catechol derivatives.

  • Coupling Reaction:

    • The carbohydrazide linker is introduced via condensation reactions between hydrazides and aldehyde/ketone derivatives.

These steps often require controlled conditions (e.g., specific catalysts and solvents) to ensure high yield and purity.

Antimicrobial Potential

Compounds with benzothiazole scaffolds are known for their antimicrobial properties due to:

  • Their ability to disrupt microbial DNA synthesis.

  • Interaction with bacterial enzymes.

Antioxidant Activity

The presence of methoxy and carbohydrazide groups may enhance the compound's ability to scavenge free radicals, contributing to antioxidant activity.

Drug Development

This compound could serve as a lead structure for developing drugs targeting:

  • Bacterial infections.

  • Cancer cell lines (e.g., breast adenocarcinoma).

Molecular Docking Studies

Preliminary docking studies can explore its binding affinity with biological targets such as enzymes or receptors.

Data Table

PropertyValue/Description
Molecular FormulaC16H14ClN3O4S
Molecular Weight~379.82 g/mol
Functional GroupsBenzothiazole, Methoxy, Carbohydrazide
Potential ApplicationsAntimicrobial, Anticancer, Antioxidant
Known AnaloguesBenzothiazole-based antimicrobial agents

Future Directions

To fully elucidate the potential of this compound:

  • In Vitro Studies:

    • Test against bacterial strains (Gram-positive and Gram-negative).

    • Evaluate cytotoxicity on cancer cell lines.

  • In Silico Modeling:

    • Perform molecular docking to identify binding sites.

  • Pharmacokinetics:

    • Study absorption, distribution, metabolism, and excretion (ADME) properties.

This compound holds significant promise as a scaffold for designing novel therapeutic agents targeting infectious diseases and cancer. Further research is essential to optimize its activity and minimize potential toxicity.

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